10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound characterized by its unique pentacyclic structure and the presence of multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves multiple steps, including the formation of the pentacyclic core and the introduction of the trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the trifluoromethyl groups, potentially converting them to trifluoromethyl anions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used under acidic conditions for electrophilic aromatic substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Trifluoromethyl anions.
Substitution: Halogenated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore is being investigated. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
The compound’s unique properties are being explored for potential therapeutic applications, including as an anti-cancer agent or in the treatment of other diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, while the pentacyclic structure provides stability and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 13-[2,4-ditert-butyl-6-[3,5-ditert-butyl-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)phenyl]phenoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene .
- 10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide .
Uniqueness
The uniqueness of 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine lies in its combination of trifluoromethyl groups and a pentacyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C38H22F12NO2P |
---|---|
Molecular Weight |
783.5 g/mol |
IUPAC Name |
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C38H22F12NO2P/c1-51(2)54-52-33-29(21-11-23(35(39,40)41)17-24(12-21)36(42,43)44)15-19-7-3-5-9-27(19)31(33)32-28-10-6-4-8-20(28)16-30(34(32)53-54)22-13-25(37(45,46)47)18-26(14-22)38(48,49)50/h3-18H,1-2H3 |
InChI Key |
AMHOSTWUPUDHQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P1OC2=C(C3=CC=CC=C3C=C2C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=C(O1)C(=CC6=CC=CC=C65)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.